

JJC8-089 and its Interaction with the Dopamine Transporter: A Comparative Analysis

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Compound of Interest		
Compound Name:	JJC8-089	
Cat. No.:	B12366886	Get Quote

A deep dive into the conformational effects of the novel dopamine reuptake inhibitor **JJC8-089** reveals a preference for an outward-facing dopamine transporter state, distinguishing its mechanism from several atypical inhibitors. This guide provides a comparative analysis of **JJC8-089**'s effects on the dopamine transporter (DAT) conformation versus other well-known dopamine reuptake inhibitors (DRIs), supported by experimental data for researchers, scientists, and drug development professionals.

The dopamine transporter is a key regulator of dopaminergic neurotransmission, and its conformational state is crucial in mediating the effects of various DRIs. These inhibitors can be broadly categorized as "typical" or "atypical" based on their behavioral profiles and their influence on the transporter's structure. Typical DRIs, such as cocaine, tend to stabilize the DAT in an outward-facing conformation, which is associated with a higher potential for abuse. In contrast, atypical DRIs often favor a more inward-facing or occluded conformation, which is thought to contribute to a lower abuse liability.

Probing DAT Conformation: JJC8-089 in Context

Computational studies utilizing molecular dynamics (MD) simulations have been instrumental in elucidating the conformational preferences of various DRIs. These studies predict that **JJC8-089**, a sulfide-containing modafinil analog, preferentially binds to and stabilizes the DAT in an outward-facing conformation. This conformational preference aligns **JJC8-089** with typical DRIs like cocaine.



In contrast, its structurally related sulfoxide analog, JJC8-091, has been shown to promote a more inward-facing or occluded conformation of the DAT, a characteristic shared with other atypical DRIs such as benztropine and GBR-12909. This fundamental difference in how these two closely related molecules interact with the DAT highlights the subtle structural determinants that can dramatically alter the pharmacological profile of a drug.

Quantitative Comparison of Binding Affinities

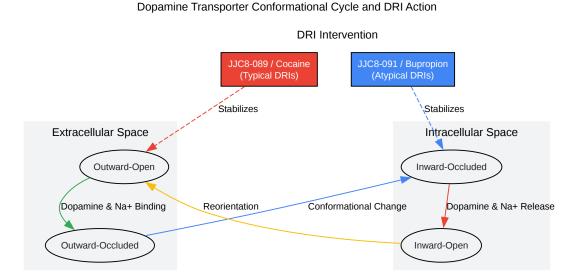
The binding affinity of a DRI for the dopamine transporter, typically expressed as the inhibition constant (Ki), is a critical parameter in understanding its potency. The following table summarizes the DAT binding affinities for **JJC8-089** and a selection of other DRIs. It is important to note that these values are compiled from various studies and experimental conditions may differ.

Compound	DAT Binding Affinity (Ki, nM)	Transporter Conformation Preference	Reference
JJC8-089	16.7	Outward-facing	[1]
Cocaine	~255 - 640	Outward-facing	[2][3]
Methylphenidate	~100 - 390	Outward-facing	[4][5]
Bupropion	~441 - 5230	Inward- facing/Occluded	[6][7][8]
JJC8-091	~289	Inward- facing/Occluded	[1]
Benztropine	-	Inward-facing	
GBR-12909	1	Inward-facing	[2]

Visualizing the Dopamine Reuptake Cycle and DRI Intervention

The following diagram illustrates the conformational cycle of the dopamine transporter and the points of intervention for typical and atypical DRIs.





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DAT conformational cycle and DRI intervention points.

Experimental Protocols

The determination of a DRI's effect on DAT conformation and its binding affinity relies on sophisticated experimental and computational techniques. Below are outlines of the key methodologies.

Radioligand Binding Assay for Ki Determination

This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the DAT.

1. Membrane Preparation:



- HEK293 cells stably expressing the human dopamine transporter (hDAT) are cultured and harvested.
- The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
- 2. Competitive Binding Assay:
- A fixed concentration of a high-affinity radioligand (e.g., [3H]WIN 35,428) is incubated with the prepared cell membranes.
- A range of concentrations of the unlabeled test compound (e.g., JJC8-089) is added to compete with the radioligand for binding to the DAT.
- Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).
- 3. Incubation and Filtration:
- The mixture is incubated at a specific temperature (e.g., room temperature) for a set duration to reach equilibrium.
- The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
- The filters are washed with ice-cold buffer to remove unbound radioligand.
- 4. Quantification and Data Analysis:
- The radioactivity retained on the filters is measured using a liquid scintillation counter.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

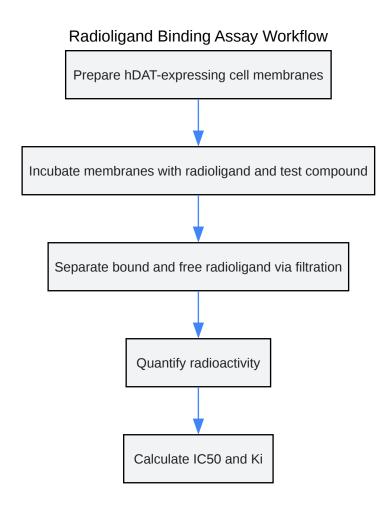




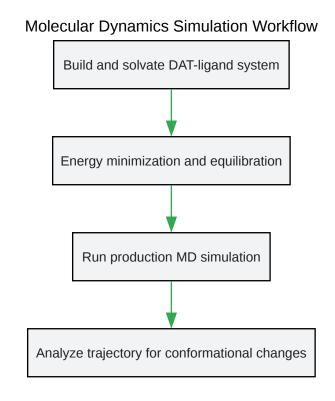


• The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.









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